molecular formula C17H19N3O B12783104 N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-00-4

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12783104
CAS No.: 132687-00-4
M. Wt: 281.35 g/mol
InChI Key: QVBCGVSBAZFFCX-UHFFFAOYSA-N
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Description

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound belonging to the pyridobenzodiazepine class.

Properties

CAS No.

132687-00-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-ethyl-6,8,9-trimethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-5-20-15-10-12(3)11(2)9-14(15)19(4)17(21)13-7-6-8-18-16(13)20/h6-10H,5H2,1-4H3

InChI Key

QVBCGVSBAZFFCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve the use of solvents like xylene and bases such as sodium methoxide . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrido[2,3-b][1,5]benzodiazepinone core, focusing on substituent variations, physicochemical properties, and biological relevance.

Substitution Patterns and Structural Variations

Compound Name Substituents Key Structural Features Reference
Target Compound N11-Ethyl, N6-methyl, 8-methyl, 9-methyl High methylation enhances hydrophobicity; ethyl at N11 may improve metabolic stability
6,11-Dihydro-11-ethyl-6-methyl-9-nitro... N11-Ethyl, N6-methyl, 9-nitro Nitro group introduces strong electron-withdrawing effects; impacts redox properties
6,11-Dihydro-2,4,6,8,11-pentamethyl... N6-methyl, N11-methyl, 2,4,8-methyl Extreme hydrophobicity due to five methyl groups; potential for CNS penetration
N11-Ethyl-N6-methyl-9-trifluoromethyl... N11-Ethyl, N6-methyl, 9-trifluoromethyl Trifluoromethyl enhances lipophilicity and resistance to enzymatic degradation
2-Methyl-5,11-dihydro-6H-pyrido... 2-methyl, no N11-alkylation Simpler substitution pattern; reduced steric hindrance

Physicochemical Properties

Compound Name Molecular Weight Aqueous Solubility (mg/L) logP (Predicted) Notes Reference
Target Compound ~297.4 ~3180 (similar analogs) ~3.2 Higher solubility than thione analogs
9-Nitro Derivative 298.3 Not reported ~2.8 Nitro group may reduce solubility
Pentamethyl Derivative 281.4 Not reported ~4.1 High hydrophobicity limits solubility
9-Trifluoromethyl Derivative 329.3 Not reported ~3.9 Enhanced membrane permeability

Biological Activity

N11-Ethyl-8,9,N6-trimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the pyrido-benzodiazepine class. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Below is a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H19N3OC_{17}H_{19}N_{3}O, with a molecular weight of approximately 298.34 g/mol. The compound features a bicyclic structure that integrates both pyridine and benzodiazepine moieties, which are crucial for its biological activity.

This compound primarily interacts with the central nervous system (CNS). Its mechanisms include:

  • GABA Receptor Modulation : The compound acts as a modulator of GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. This modulation can lead to anxiolytic and sedative effects.
  • Inhibition of HIV-1 Reverse Transcriptase : Research indicates that derivatives of this compound can inhibit HIV-1 reverse transcriptase at low concentrations (as low as 35 nM), suggesting potential applications in antiviral therapies .

Biological Activities

The biological activities of this compound include:

  • Anxiolytic Effects : By modulating GABA_A receptors, this compound exhibits potential anxiolytic properties.
  • Antiviral Properties : The ability to inhibit HIV reverse transcriptase positions it as a candidate for further development in HIV treatment protocols.

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (nM)Notes
N11-Ethyl-8,9,N6-trimethylAnxiolytic-Modulates GABA_A receptors
N11-Ethyl-7,8,N6-trimethylAntiviral (HIV)35Inhibits reverse transcriptase
9-Nitro-N11-(4-chlorophenyl)Anxiolytic-Contains nitro group for enhanced activity

Case Studies and Research Findings

  • Study on GABA Receptor Modulation : A study demonstrated that N11-Ethyl derivatives showed significant binding affinity to GABA_A receptors compared to traditional benzodiazepines. This suggests improved efficacy and potentially fewer side effects .
  • Antiviral Research : In vitro studies highlighted the effectiveness of pyridobenzodiazepine derivatives against HIV-1 reverse transcriptase. The presence of specific substituents on the benzodiazepine ring was crucial for enhancing antiviral activity .
  • Toxicity and Safety Profiles : Preliminary toxicity assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its safety profile comprehensively .

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